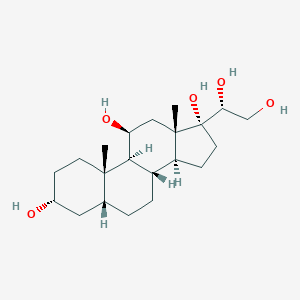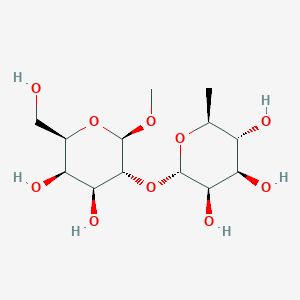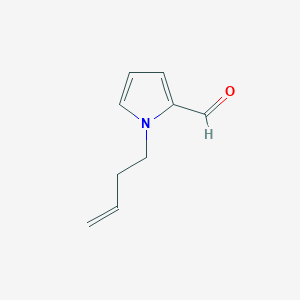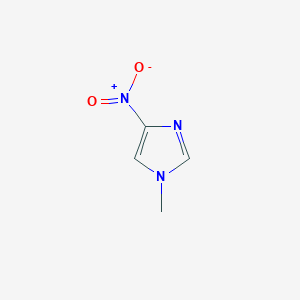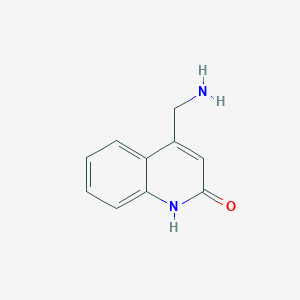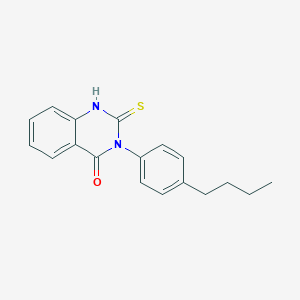
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one, also known as BMQ, is a quinazoline derivative that has gained interest in scientific research due to its potential use as a therapeutic agent. This compound has been found to possess various pharmacological properties that make it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one is not fully understood. However, research suggests that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one exerts its pharmacological effects through multiple pathways, including the inhibition of protein kinase C and the activation of the AMP-activated protein kinase pathway.
Biochemische Und Physiologische Effekte
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been found to possess various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been shown to possess antioxidant activity and to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has low toxicity, making it suitable for in vitro and in vivo studies. However, one limitation is that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one. One area of interest is the development of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one and to determine its potential use in treating other diseases, such as neurodegenerative disorders. Finally, research is needed to investigate the safety and efficacy of 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one in clinical trials.
Synthesemethoden
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one can be synthesized through a multi-step process involving the reaction of 4-nitrobenzaldehyde with butylamine, followed by the reduction of the resulting nitro compound and subsequent cyclization with thiosemicarbazide. The final product is obtained through the oxidation of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been studied for its potential use in treating various diseases, including cancer, inflammation, and diabetes. Research has shown that 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one exhibits anti-tumor activity by inducing apoptosis and inhibiting angiogenesis in cancer cells. Additionally, 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. 3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one has also been studied for its potential use in treating diabetes, as it has been found to improve glucose tolerance and insulin sensitivity in animal models.
Eigenschaften
CAS-Nummer |
133032-36-7 |
|---|---|
Produktname |
3-(4-Butyl-phenyl)-2-mercapto-3H-quinazolin-4-one |
Molekularformel |
C18H18N2OS |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-(4-butylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-6-13-9-11-14(12-10-13)20-17(21)15-7-4-5-8-16(15)19-18(20)22/h4-5,7-12H,2-3,6H2,1H3,(H,19,22) |
InChI-Schlüssel |
RZSFOZHOBTVXQA-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Synonyme |
3-(4-Butylphenyl)-2-Mercaptoquinazolin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl hexahydropyrrolo[3,4-B]pyrrole-5(1H)-carboxylate](/img/structure/B145506.png)



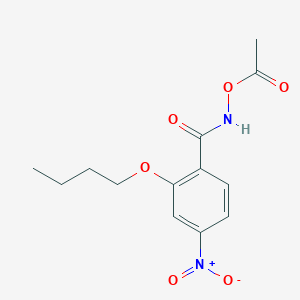
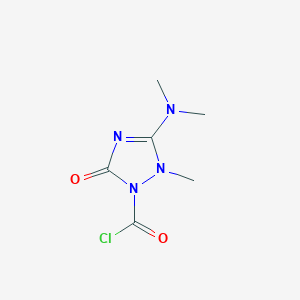

![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)
